2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Overview
Description
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is often used as an intermediate in organic synthesis due to its high reactivity and versatility. Its structure features a bicyclo[2.2.1]heptane ring system, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with tert-butyl chloroformate under suitable conditions . This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Epoxides: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Uniqueness
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific tert-butyl and ethyl substitutions, which confer distinct reactivity and biological activity compared to other similar compounds. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h6-7,9-11H,5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUSLVASGANOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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